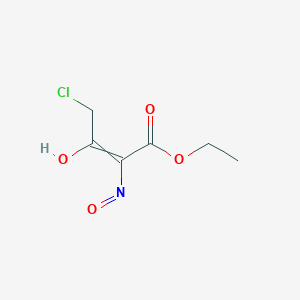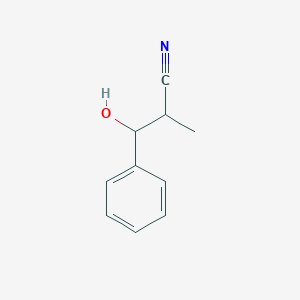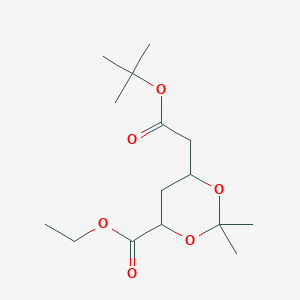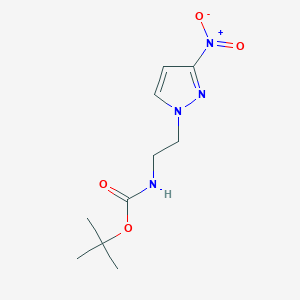
Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium acetate or sodium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-hydroxyimino-3-oxo-4-chlorobutyrate involves its interaction with specific molecular targets and pathways. The compound’s oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-hydroxyimino-3-oxo-4-bromobutyrate
- Ethyl 2-hydroxyimino-3-oxo-4-fluorobutyrate
- Ethyl 2-hydroxyimino-3-oxo-4-iodobutyrate
Uniqueness
Butanoic acid, 4-chloro-2-(hydroxyimino)-3-oxo-, ethyl ester, (Z)- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, fluorine, and iodine analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-3-hydroxy-2-nitrosobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVFCYWSRGHDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-{[(4-nitrophenoxy)carbonyl]amino}propanoate](/img/structure/B8278014.png)
![2,3-Dimethyl-7-hydroxymethylbenzo[b]furan](/img/structure/B8278021.png)



![Ethyl 2-[(2-chloroethoxy)imino]-3-oxobutanoate](/img/structure/B8278051.png)

![1,3-Diamino-8-bromo-5,6-dihydrobenzo[f]quinazoline](/img/structure/B8278076.png)

![1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8278086.png)
![3-(2-fluoroethoxy)-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8278087.png)



